![molecular formula C15H24ClNO3 B1441188 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride CAS No. 1220020-35-8](/img/structure/B1441188.png)
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride
Overview
Description
Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive protecting groups, including those with dimethoxybenzyl components, have shown promise in synthetic chemistry. They enable selective activation and deprotection of functional groups in molecules under light irradiation, facilitating complex chemical syntheses (Amit, Zehavi, & Patchornik, 1974).
Liquid Crystal Technology
Compounds with methylene linkage and ether functionalities, similar to dimethoxybenzyl ethers, have been investigated for their transitional properties in liquid crystal dimers. These studies contribute to understanding the formation of twist-bend nematic phases in liquid crystals, which are crucial for developing advanced display technologies (Henderson & Imrie, 2011).
Chemical Reactions and Synthesis
The acidolysis of lignin model compounds, including those with dimethoxyphenyl groups, has been explored to understand the mechanisms of bond cleavage. This research is essential for developing efficient processes for lignin valorization and the synthesis of bio-based chemicals (Yokoyama, 2015).
Alternative Fuels
The application of dimethyl ether (DME) in compression ignition engines as an alternative fuel has been reviewed, highlighting the environmental benefits and performance characteristics. While not directly related to 3,5-dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride, this research indicates the interest in ethers and their derivatives for energy and environmental applications (Park & Lee, 2014).
properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-17-14-7-13(8-15(9-14)18-2)11-19-10-12-3-5-16-6-4-12;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYUJZSMSVTPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCNCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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